4-(2-(4-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide
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Overview
Description
4-(2-(4-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H24N4O4S2 and its molecular weight is 448.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Derivatives
Thiazole derivatives have been synthesized and characterized using various chemical and physical techniques. These derivatives have demonstrated potential applications in various fields due to their antimicrobial, antifungal, and anticancer properties. Studies have shown the effectiveness of these compounds against Gram-positive and Gram-negative bacteria, and their cytotoxic activities have been tested on various cancer cell lines, indicating their potential as therapeutic agents (Al-Mutabagani et al., 2021).
Antimicrobial and Antiproliferative Properties
N-ethyl-N-methylbenzenesulfonamide derivatives, including thiazole compounds, have been synthesized and shown to possess effective antimicrobial and antiproliferative properties. These compounds have demonstrated significant cytotoxic activity against human cell lines, suggesting their potential use in medical applications, particularly in the treatment of infections and cancer (Abd El-Gilil, 2019).
Antihypertensive α-Blocking Agents
Synthesized thiosemicarbazides, triazoles, and Schiff bases have shown good antihypertensive α-blocking activity with low toxicity. These compounds offer potential therapeutic benefits in the treatment of hypertension (Abdel-Wahab et al., 2008).
Antimicrobial Screening
Thiazolidin-4-one derivatives incorporating the thiazole ring have been synthesized and screened for their antimicrobial activity. The results indicate that these compounds could provide valuable therapeutic intervention against microbial diseases, especially bacterial and fungal infections (Desai et al., 2013).
Anticancer Activity
Thiazole compounds have been synthesized and their anticancer activity tested against breast cancer cells. The results suggest that these compounds could serve as potential therapeutic agents in the treatment of cancer (Sonar et al., 2020).
Mechanism of Action
Target of Action
The primary targets of this compound are cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
The compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the production of prostaglandins from arachidonic acid . This results in a decrease in inflammation, as prostaglandins are key mediators of the inflammatory response .
Pharmacokinetics
The compound’s potent anti-inflammatory activity suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in inflammation due to the decreased production of prostaglandins . This can lead to a decrease in symptoms associated with inflammation, such as pain and swelling .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, factors such as pH and temperature can affect the compound’s stability and its interaction with its targets . .
Properties
IUPAC Name |
4-[[(4-ethoxy-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-diethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S2/c1-4-24(5-2)30(26,27)15-12-10-14(11-13-15)19(25)22-23-20-21-18-16(28-6-3)8-7-9-17(18)29-20/h7-13H,4-6H2,1-3H3,(H,21,23)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJJFKLMZKFPAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=CC=C3S2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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